molecular formula C7H14Cl2N4O2 B15305006 [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride

Cat. No.: B15305006
M. Wt: 257.12 g/mol
InChI Key: OVEVTYSVSOWFHT-UHFFFAOYSA-N
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Description

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a triazole ring, and a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the reaction of morpholine with a triazole derivative under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction proceeds through nucleophilic substitution and cyclization steps, often facilitated by microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include oxidized derivatives of the methanol group, hydrogenated triazole compounds, and substituted morpholine derivatives. These products can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an antimicrobial and anticancer agent, owing to its ability to inhibit key biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and morpholine-containing molecules. Examples are:

Uniqueness

What sets [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride apart is its combination of a morpholine ring and a triazole ring, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.12 g/mol

IUPAC Name

(3-morpholin-2-yl-1H-1,2,4-triazol-5-yl)methanol;dihydrochloride

InChI

InChI=1S/C7H12N4O2.2ClH/c12-4-6-9-7(11-10-6)5-3-8-1-2-13-5;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H

InChI Key

OVEVTYSVSOWFHT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NNC(=N2)CO.Cl.Cl

Origin of Product

United States

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